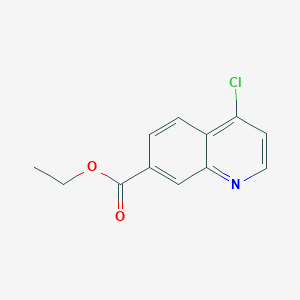
Ethyl 4-chloroquinoline-7-carboxylate
Descripción general
Descripción
Ethyl 4-chloroquinoline-7-carboxylate is a chemical compound with the following properties:
- Chemical Formula : C₁₂H₁₀ClNO₂
- Molecular Weight : 235.67 g/mol
- Synonyms : Ethyl 7-chloroquinoline-4-carboxylate, 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
Synthesis Analysis
The synthesis of this compound involves several steps. Inspired by its potential biological activities, researchers attempted to synthesize a series of novel 7-chloroquinoline derivatives. These derivatives include:
- 2,7-dichloroquinoline-3-carbonitrile (Compound 5)
- 2,7-dichloroquinoline-3-carboxamide (Compound 6)
- 7-chloro-2-methoxyquinoline-3-carbaldehyde (Compound 7)
- 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8)
The synthetic route involved the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl₃ and NaN₃ , which were subsequently converted to amides using CH₃CO₂H and H₂SO₄ .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloroquinoline-7-carboxylate consists of a quinoline ring with a chlorine atom at position 7 and an ethyl ester group attached to the carboxylate at position 4.
Chemical Reactions Analysis
The compound’s reactivity includes interactions with biological targets. For instance:
- Compound 7 exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line , as well as weak activity against the HCT-116 human colorectal carcinoma cell line .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 114°C
- Solubility : Soluble in organic solvents
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are a vital nucleus in several natural products and FDA-approved drugs .
- Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The methods of application or experimental procedures involve chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
-
Antibacterial Agents
- Ethyl-2-chloroquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate .
- The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .
- All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
-
Green Catalyst
- A three-component one-pot reaction between 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate can lead to a quinoline derivative .
- This reaction uses montmorillonite K-10 (Mont K-10) as a green catalyst by utilizing the oxygen of air and water .
- Montmorillonite K-10 (Mont K-10) was found to be more effective .
-
Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are a vital nucleus in several natural products and FDA-approved drugs .
- Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The methods of application or experimental procedures involve chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
-
Green Catalyst
- A three-component one-pot reaction between 3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionate can lead to a quinoline derivative .
- This reaction uses montmorillonite K-10 (Mont K-10) as a green catalyst by utilizing the oxygen of air and water .
- Montmorillonite K-10 (Mont K-10) was found to be more effective .
Safety And Hazards
The safety profile of this compound is essential for further development. Preliminary results indicate that it is inactive in hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity. However, further safety assessments are necessary.
Direcciones Futuras
Future research should focus on:
- Elucidating the compound’s precise mechanism of action.
- Investigating its potential as an antibacterial or anticancer drug.
- Exploring additional derivatives and their biological activities.
Propiedades
IUPAC Name |
ethyl 4-chloroquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWANQGUWFXQBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708110 | |
| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloroquinoline-7-carboxylate | |
CAS RN |
282101-16-0 | |
| Record name | 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282101-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



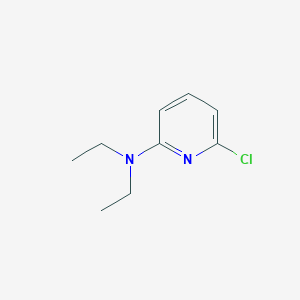
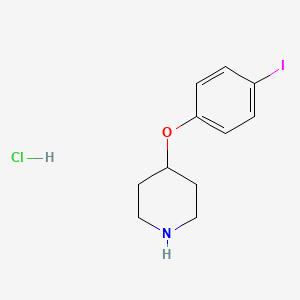
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
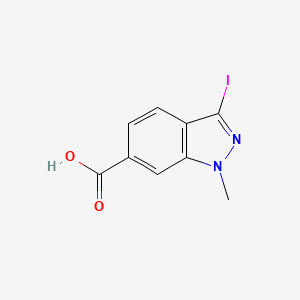

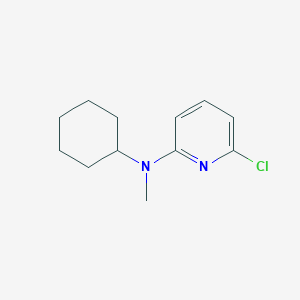

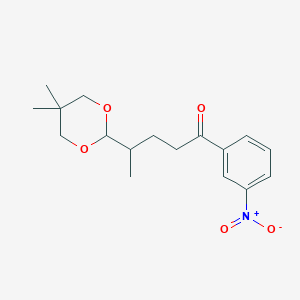
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
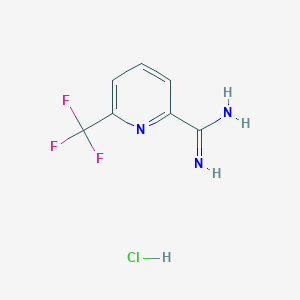

![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)